NVP-BEP800

Übersicht

Beschreibung

NVP-BEP800 ist ein neuartiger, vollständig synthetischer, oral bioverfügbarer Inhibitor von Hitzeschockprotein 90 (HSP90). HSP90 ist ein molekularer Chaperon, der an der konformativen Reifung und Stabilität von Schlüssel-Signalmolekülen beteiligt ist, die mit Zellproliferation, Überleben und Transformation zusammenhängen. This compound hat in präklinischen Studien eine potente Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seines Thieno[2,3-d]pyrimidin-Kerns beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Thieno[2,3-d]pyrimidin-Kerns.

- Einführung der 2,4-Dichlor-5-(2-Pyrrolidin-1-ylethoxy)phenyl-Gruppe.

- Addition der N-Ethyl-Gruppe an die Carboxamid-Einheit.

Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO) bei Temperaturen von Raumtemperatur bis 100 °C .

Vorbereitungsmethoden

NVP-BEP800 is synthesized through a series of chemical reactions involving the formation of its thieno[2,3-d]pyrimidine core. The synthetic route typically involves the following steps:

- Formation of the thieno[2,3-d]pyrimidine core.

- Introduction of the 2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl group.

- Addition of the N-ethyl group to the carboxamide moiety.

The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to 100°C .

Analyse Chemischer Reaktionen

NVP-BEP800 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, um verschiedene Substituenten einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Breast Cancer

In preclinical studies involving mice with breast cancer xenografts (BT-474), NVP-BEP800 demonstrated a dose-dependent increase in Hsp90-p23 complex dissociation and a significant reduction in tumor size. At a dosage of 30 mg/kg/day, it induced a tumor regression rate of approximately 38% . The compound's ability to degrade oncogenic client proteins contributes to its efficacy in inhibiting breast cancer cell proliferation.

Acute Lymphoblastic Leukemia (ALL)

This compound has shown promising results against T-cell and B-cell acute lymphoblastic leukemias. In studies using patient-derived xenograft models, treatment with this compound resulted in decreased ALL progression and enhanced sensitivity of leukemia cells to the compound. The stability of SRC kinases, important signaling molecules in ALL, was significantly affected by this compound treatment, suggesting its role as a potential therapeutic agent in this aggressive malignancy .

Glioblastoma

Research indicates that combining this compound with radiation therapy enhances its antitumor effects against glioblastoma cells. In vitro studies showed that co-treatment led to an increase in apoptosis rates, with approximately 95% of T98G glioblastoma cells undergoing apoptosis when treated with this compound alongside radiation . This combination strategy may represent a novel approach for improving treatment outcomes in glioblastoma patients.

Other Tumor Types

This compound has been evaluated across various tumor types, including melanoma and small cell lung cancer. In these studies, it exhibited strong antiproliferative activity and induced apoptosis at tolerable doses, reinforcing its potential as a broad-spectrum anticancer agent .

Summary of Findings

The following table summarizes key findings from studies on this compound:

| Cancer Type | Model | Dosage | Outcome |

|---|---|---|---|

| Breast Cancer | Mice xenografts (BT-474) | 30 mg/kg/day | 38% tumor regression; inhibition of client proteins |

| Acute Lymphoblastic Leukemia | Patient-derived xenografts | 10 mg/kg | Decreased ALL progression; affected SRC kinases |

| Glioblastoma | In vitro (T98G cells) | 0.2 µM + radiation | ~95% apoptosis rate; enhanced effects with radiation |

| Melanoma | Various tumor types | Variable | Strong antiproliferative activity |

Wirkmechanismus

NVP-BEP800 exerts its effects by binding to the N-terminal ATP-binding pocket of HSP90. This binding inhibits the ATPase activity of HSP90, leading to the dissociation of HSP90 from its client proteins. As a result, the client proteins are degraded, and their downstream signaling pathways are disrupted. This mechanism leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

NVP-BEP800 wird mit anderen HSP90-Inhibitoren wie NVP-AUY922 und Benzochinon-Ansamycin-Derivaten verglichen. Die Einzigartigkeit von this compound liegt in seiner oralen Bioverfügbarkeit und seiner potenten Antitumoraktivität. Ähnliche Verbindungen umfassen:

NVP-AUY922: Ein weiterer synthetischer HSP90-Inhibitor mit vielversprechender Antikrebsaktivität, der jedoch intravenös verabreicht werden muss.

Benzochinon-Ansamycin-Derivate: Aus natürlichen Verbindungen gewonnene HSP90-Inhibitoren mit signifikanter Antitumorwirkung, die jedoch durch ihre Verabreichungswege begrenzt sind

This compound zeichnet sich durch seine Flexibilität bei der Dosierung und seine orale Verabreichung aus, was es zu einer bequemeren Option für die potenzielle therapeutische Anwendung macht .

Biologische Aktivität

NVP-BEP800 is a novel, fully synthetic inhibitor of Heat Shock Protein 90 (Hsp90β), which has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer models, and relevant research findings.

This compound functions as an ATP-competitive inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90. This binding disrupts the chaperoning function of Hsp90, leading to the degradation of client proteins that are crucial for tumor cell survival and proliferation. Notably, it has been shown to affect the stability of SRC family kinases (SFKs), which are significant in lymphoid leukemias .

Acute Lymphoblastic Leukemia (ALL)

Research indicates that this compound demonstrates potent anti-leukemic activity in both T-cell and B-cell acute lymphoblastic leukemia models. In patient-derived xenograft (PDX) models, treatment with this compound resulted in a significant decrease in ALL progression and improved survival rates in treated mice . The compound was particularly effective against ALL cells due to its ability to destabilize SFKs, which are critical for the growth and survival of these cells.

Radiosensitization

This compound has also been explored for its radiosensitizing properties. In a study involving various tumor cell lines, it was found to enhance radiosensitivity when combined with ionizing radiation (IR). The treatment resulted in increased expression of histone γH2AX, a marker for DNA double-strand breaks, indicating that this compound can potentiate the effects of radiation therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity across multiple cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma), HT 1080 (fibrosarcoma), GaMG, and SNB19 (glioblastoma).

- IC50 Value : this compound has an IC50 value of approximately 58 nM , indicating its potency against various tumor cells .

- Mechanism Insights : The compound leads to downregulation of cell cycle-associated proteins such as Cdk1 and Cdk4 and induces apoptosis as evidenced by increased cleaved caspase 3 levels .

In Vivo Studies

A notable study assessed the survival benefits in PDX models for T-ALL. Mice treated with this compound at a dosage of 10 mg/kg showed significantly improved survival compared to untreated controls. This suggests that this compound not only inhibits tumor growth but may also enhance overall survival outcomes in aggressive leukemia cases .

Data Tables

The following table summarizes key research findings related to this compound's biological activity:

Eigenschaften

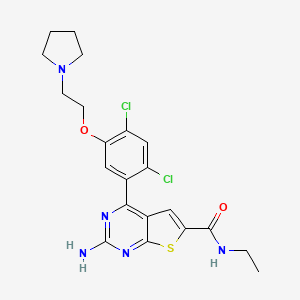

IUPAC Name |

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUNQSYQHHIVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649095 | |

| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847559-80-2 | |

| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.